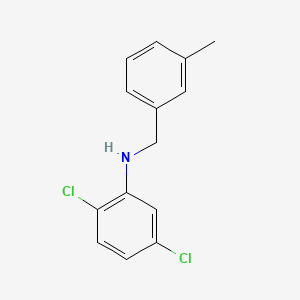

2,5-Dichloro-N-(3-methylbenzyl)aniline

Vue d'ensemble

Description

2,5-Dichloro-N-(3-methylbenzyl)aniline is a biochemical compound used for proteomics research . It has a molecular formula of C14H13Cl2N and a molecular weight of 266.17 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring (aniline) substituted with two chlorine atoms and a 3-methylbenzyl group . The exact positions of these substituents on the aniline ring could not be found in the available resources.Applications De Recherche Scientifique

Solvate Structure Analysis

- The solvate structure of aniline derivatives has been studied for insights into molecular interactions. For instance, 3,4-dichloro-1-nitrobenzene with aniline forms ribbons linked via hydrogen bonds, showcasing intermolecular interactions and their significance in structural chemistry (Barnett, Johnston, Florence, & Kennedy, 2005).

Crystal Structure and Vibrational Properties

- Anilines have been used in studies involving crystal structure and vibrational properties. Research on various aniline derivatives provides insights into their molecular structure, optimized based on DFT calculations and X-ray diffraction (Qing-mei Wu, Yumei Chen, Dong-Mei Chen, & Zhixu Zhou, 2021).

Supramolecular Aggregation Patterns

- Anilines exhibit different patterns of supramolecular aggregation, depending on their specific structure. Studies show how molecular variations can influence the formation of three-dimensional structures through different types of bonding interactions (Glidewell, Low, Skakle, Wardell, & Wardell, 2002).

Synthesis Processes

- The synthesis processes of aniline derivatives are crucial for producing intermediates for pharmaceuticals and other applications. Research on efficient synthesis methods contributes to the development of scalable and commercially viable processes (Hashimoto et al., 2002).

Ozonation and Degradation Studies

- Anilines are studied for their reactivity towards ozonation, revealing their degradation pathways and potential environmental impacts. This research is essential for understanding the fate of anilines in water treatment processes (Tekle-Röttering et al., 2016).

Polymer Research

- Anilines are used in polymer research, particularly in studying the synthesis and properties of polyurethane cationomers. These studies contribute to the development of materials with specific fluorescent properties (Buruianǎ et al., 2005).

Amidation and Chemical Reactions

- The chemical reactivity of aniline derivatives in amidation reactions is investigated, highlighting their potential in developing new chemical synthesis methodologies (Zhu et al., 2015).

Safety and Hazards

While specific safety data for 2,5-Dichloro-N-(3-methylbenzyl)aniline is not available, general precautions should be taken while handling it. This includes using personal protective equipment, avoiding dust formation, and not allowing the material to contaminate the ground water system . It should not be ingested, inhaled, or allowed to come in contact with skin or eyes .

Propriétés

IUPAC Name |

2,5-dichloro-N-[(3-methylphenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2N/c1-10-3-2-4-11(7-10)9-17-14-8-12(15)5-6-13(14)16/h2-8,17H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVUINUTYFFBAFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNC2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

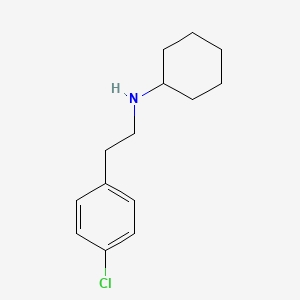

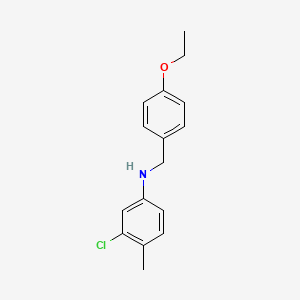

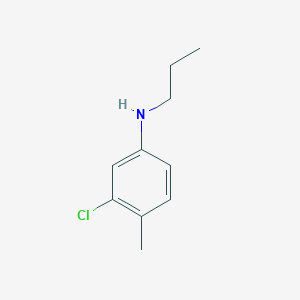

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B1385320.png)

![N-[4-(2,4-Dichlorophenoxy)butyl]-N-(4-methoxybenzyl)amine](/img/structure/B1385322.png)

![4-Ethoxy-N-[2-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385324.png)

![N-[2-(4-Chlorophenoxy)ethyl]-4-phenoxyaniline](/img/structure/B1385327.png)

![N1,N1-diethyl-N2-[2-(2-methoxyphenoxy)ethyl]-1,2-ethanediamine](/img/structure/B1385333.png)

![N-[2-(2-Ethoxyethoxy)benzyl]-3-methoxyaniline](/img/structure/B1385334.png)

![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-4-methylaniline](/img/structure/B1385336.png)

![2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline](/img/structure/B1385340.png)

![N-[3-(Isopentyloxy)benzyl]-2-methoxyaniline](/img/structure/B1385343.png)